4-(4-硝基噻吩-2-基)噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

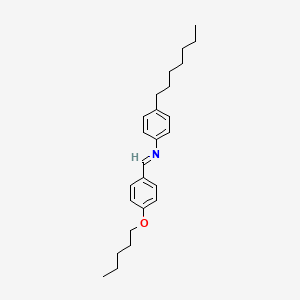

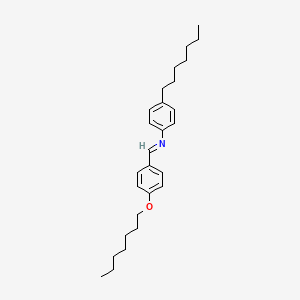

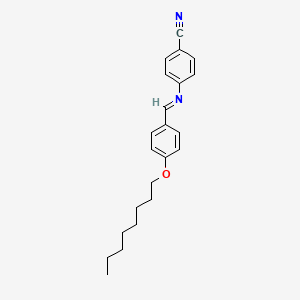

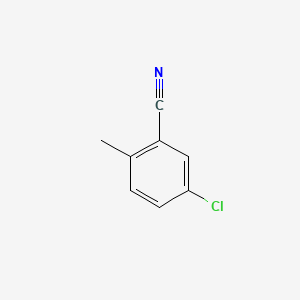

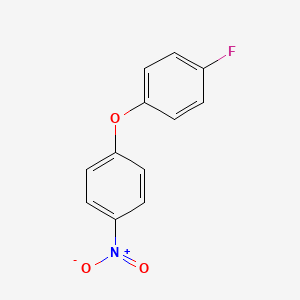

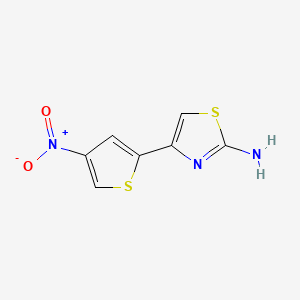

“4-(4-Nitrothiophen-2-yl)thiazol-2-amine” is a chemical compound with the CAS Number: 58139-51-8 . It has a molecular weight of 227.27 . The IUPAC name for this compound is 4-(4-nitro-2-thienyl)-1,3-thiazol-2-amine . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “4-(4-Nitrothiophen-2-yl)thiazol-2-amine” is 1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound .科学研究应用

Antimicrobial Applications

Thiazole derivatives, including 4-(4-Nitrothiophen-2-yl)thiazol-2-amine, have been studied for their potential as antimicrobial agents. Their structure allows for interaction with bacterial cell components, potentially inhibiting growth or killing bacteria. This compound could be a candidate for further research into new antibiotics, especially in an era of increasing antibiotic resistance .

Anticancer Research

Research has indicated that thiazole compounds can play a role in anticancer activity. The nitro group in 4-(4-Nitrothiophen-2-yl)thiazol-2-amine could be involved in the formation of reactive oxygen species, which may induce cytotoxicity in cancer cells. Studies could explore its efficacy against various cancer cell lines and its mechanism of action .

Agricultural Chemistry

In agriculture, thiazole derivatives are explored for their use as fungicides and biocides. The nitrothiophenyl group in the compound could contribute to its bioactivity, making it a potential candidate for protecting crops against fungal pathogens and pests .

Material Science

Thiazoles have been investigated for their corrosion inhibition properties, which are valuable in material science. While specific studies on 4-(4-Nitrothiophen-2-yl)thiazol-2-amine are limited, its structural analogs have shown promise as corrosion inhibitors, suggesting potential applications in protecting metals and alloys .

Environmental Science

The environmental impact of thiazole compounds is an area of interest, particularly in water treatment and pollution control. The compound’s reactivity and potential breakdown products could be studied to assess its environmental footprint and how it might be safely incorporated into industrial processes .

Biochemical Research

In biochemistry, thiazole derivatives are known to interact with various enzymes and receptors. The specific activities of 4-(4-Nitrothiophen-2-yl)thiazol-2-amine could be explored in the context of enzyme inhibition or modulation, which can lead to new insights into cellular processes and the development of therapeutic agents .

属性

IUPAC Name |

4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCKELICOIXSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206873 |

Source

|

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrothiophen-2-yl)thiazol-2-amine | |

CAS RN |

58139-51-8 |

Source

|

| Record name | Thiazole, 2-amino-4-(4-nitro-2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。